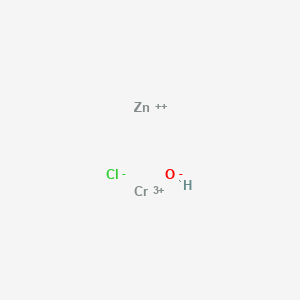
zinc;chromium(3+);chloride;hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;chromium(3+);chloride;hydroxide is a complex compound that consists of zinc, chromium in the +3 oxidation state, chloride, and hydroxide ions. This compound is part of the family of layered double hydroxides, which are known for their unique structural and chemical properties. These compounds are often used in various industrial and scientific applications due to their stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of zinc;chromium(3+);chloride;hydroxide typically involves the reaction of zinc oxide with chromium(III) chloride in an aqueous medium. The reaction is carried out under controlled conditions to ensure the formation of the desired layered double hydroxide structure. The general reaction can be represented as follows:
ZnO+CrCl3+H2O→Zn;Cr(3+);Cl;OH
The reaction mixture is usually stirred and heated to facilitate the formation of the layered structure. The resulting product is then filtered, washed, and dried to obtain the final compound .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar reaction conditions. Large-scale reactors are used to mix the reactants, and the reaction is monitored to ensure consistency and quality of the final product. The industrial process may also involve additional purification steps to remove any impurities and ensure the high purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Zinc;chromium(3+);chloride;hydroxide undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The chromium(III) ion can undergo redox reactions, where it is reduced to chromium(II) or oxidized to chromium(VI) under specific conditions.
Substitution Reactions: The chloride and hydroxide ions in the compound can be substituted by other anions, such as sulfate or nitrate, through ligand exchange reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used to oxidize chromium(III) to chromium(VI).
Reducing Agents: Zinc metal or sodium borohydride can reduce chromium(III) to chromium(II).
Ligand Exchange: Sulfate or nitrate salts can be used to replace chloride or hydroxide ions in the compound.
Major Products Formed
Oxidation: Chromium(VI) compounds, such as chromate or dichromate, are formed.
Reduction: Chromium(II) complexes are formed.
Substitution: New layered double hydroxides with different anions are formed.
Scientific Research Applications
Zinc;chromium(3+);chloride;hydroxide has a wide range of applications in scientific research, including:
Catalysis: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Environmental Remediation: The compound is used to remove pollutants from water and soil due to its high adsorption capacity.
Material Science: It is used in the synthesis of advanced materials, such as nanocomposites and hybrid materials.
Biomedical Applications: The compound is studied for its potential use in drug delivery systems and as an antimicrobial agent.
Mechanism of Action
The mechanism of action of zinc;chromium(3+);chloride;hydroxide involves its ability to interact with various molecular targets and pathways. The chromium(III) ion can coordinate with different ligands, leading to the formation of stable complexes. These complexes can participate in redox reactions, influencing cellular processes and biochemical pathways. The hydroxide ions can also interact with protons, affecting the pH and ionic balance in the environment .
Comparison with Similar Compounds
Similar Compounds
Zinc;aluminum;chloride;hydroxide: Similar layered double hydroxide with aluminum instead of chromium.
Zinc;iron(3+);chloride;hydroxide: Contains iron in the +3 oxidation state instead of chromium.
Magnesium;chromium(3+);chloride;hydroxide: Contains magnesium instead of zinc.
Uniqueness
Zinc;chromium(3+);chloride;hydroxide is unique due to the presence of chromium(III) ions, which impart specific redox properties and reactivity. The combination of zinc and chromium in the layered structure enhances its stability and makes it suitable for various applications, including catalysis and environmental remediation .
Properties
CAS No. |
174718-04-8 |
|---|---|
Molecular Formula |
ClCrHOZn+3 |
Molecular Weight |
169.8 g/mol |
IUPAC Name |
zinc;chromium(3+);chloride;hydroxide |
InChI |
InChI=1S/ClH.Cr.H2O.Zn/h1H;;1H2;/q;+3;;+2/p-2 |
InChI Key |
CEAHXDCZJOITCT-UHFFFAOYSA-L |
Canonical SMILES |
[OH-].[Cl-].[Cr+3].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


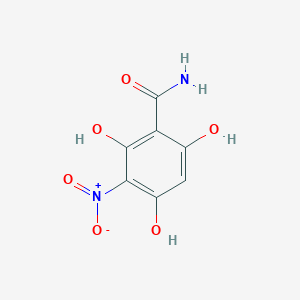
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14262496.png)
![1-Bromo-4-[1,1,2,2-tetrafluoro-2-(4-propylphenyl)ethyl]benzene](/img/structure/B14262498.png)
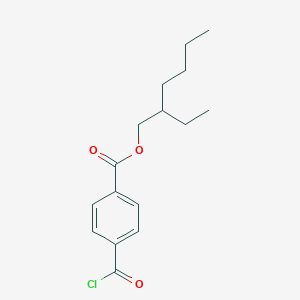
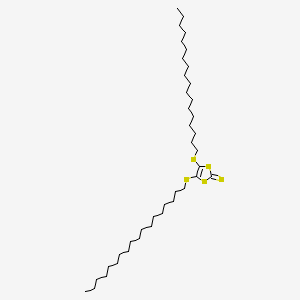
![N,N-Dimethyl[1,1'-biphenyl]-2-amine N-oxide](/img/structure/B14262510.png)
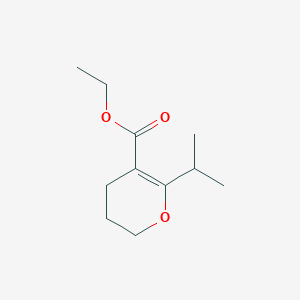
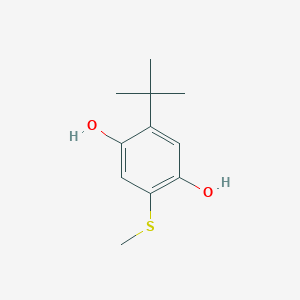
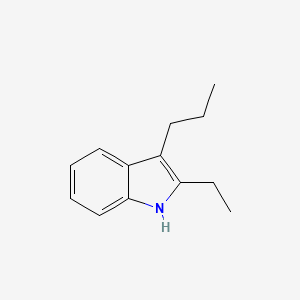

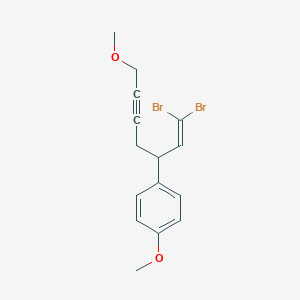

![5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane](/img/structure/B14262556.png)

